5-chloro-2,6-diphenyl-1H-pyrimidin-4-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H11ClN2O |
|---|---|
Molecular Weight |
282.72g/mol |
IUPAC Name |
5-chloro-2,4-diphenyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C16H11ClN2O/c17-13-14(11-7-3-1-4-8-11)18-15(19-16(13)20)12-9-5-2-6-10-12/h1-10H,(H,18,19,20) |
InChI Key |
PTBHEWNIFRUQRD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC(=N2)C3=CC=CC=C3)Cl |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(C(=O)N=C(N2)C3=CC=CC=C3)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)N=C(N2)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
Spectroscopic Characterization Methodologies for 5 Chloro 2,6 Diphenyl 1h Pyrimidin 4 One
Vibrational Spectroscopy Techniques for Structural Elucidation
Vibrational spectroscopy, which includes Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule. These techniques are based on the principle that molecules vibrate at specific frequencies, and these vibrational modes can be excited by infrared radiation or inelastic scattering of monochromatic light.
Fourier Transform Infrared (FT-IR) Spectroscopy Analysis
FT-IR spectroscopy measures the absorption of infrared radiation by a sample, leading to the excitation of molecular vibrations. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. For 5-chloro-2,6-diphenyl-1H-pyrimidin-4-one, characteristic absorption bands would be expected for the various functional groups.
Key expected FT-IR vibrational frequencies would include the N-H stretching of the pyrimidinone ring, the C=O stretching of the ketone group, C=C and C=N stretching vibrations within the aromatic and pyrimidine (B1678525) rings, and the C-Cl stretching vibration. The presence and position of these bands would provide strong evidence for the compound's structure.
Hypothetical FT-IR Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3200 | Medium, Broad | N-H Stretching (amide) |
| ~3100-3000 | Medium | Aromatic C-H Stretching |
| ~1700-1650 | Strong | C=O Stretching (pyrimidinone) |
| ~1600-1450 | Medium-Strong | C=C and C=N Stretching (aromatic and pyrimidine rings) |
| ~1300-1200 | Medium | C-N Stretching |
| ~800-700 | Strong | C-H Bending (out-of-plane, from phenyl groups) |
| ~750-650 | Medium | C-Cl Stretching |
Fourier Transform Raman (FT-Raman) Spectroscopy Analysis
FT-Raman spectroscopy is a complementary technique to FT-IR. It involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. Molecular vibrations that cause a change in polarizability are Raman active. Often, vibrations that are weak in FT-IR are strong in FT-Raman, and vice versa.
For this compound, the symmetric vibrations of the phenyl rings and the pyrimidine core would be expected to show strong Raman signals. The C-Cl bond would also likely produce a noticeable Raman peak.
Hypothetical FT-Raman Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3070 | Strong | Aromatic C-H Stretching |
| ~1610 | Very Strong | Phenyl Ring C=C Stretching (symmetric) |
| ~1580 | Strong | Pyrimidine Ring Stretching |
| ~1000 | Strong | Phenyl Ring Breathing Mode |
| ~700-600 | Medium | C-Cl Stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed molecular structure of an organic compound. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons. For this compound, distinct signals would be expected for the N-H proton and the protons of the two phenyl groups.
The protons on the phenyl rings would likely appear as multiplets in the aromatic region of the spectrum. The integration of these signals would correspond to the number of protons (10 in total for two phenyl groups). The N-H proton of the pyrimidinone would likely appear as a broad singlet, and its chemical shift could be concentration and solvent dependent.
Hypothetical ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.0-10.0 | Broad Singlet | 1H | N-H |
| ~8.0-7.2 | Multiplet | 10H | Aromatic Protons (C₆H₅) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. Each unique carbon atom gives a distinct signal. For this compound, signals would be expected for the carbonyl carbon, the carbons of the pyrimidine ring, and the carbons of the two phenyl groups.
The carbonyl carbon (C=O) would appear at a characteristic downfield shift. The carbons of the phenyl groups would appear in the aromatic region, and due to symmetry, some may be equivalent. The carbon atom attached to the chlorine (C-Cl) and the other carbons of the pyrimidine ring would also have distinct chemical shifts.
Hypothetical ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~165-160 | C=O |
| ~160-150 | C2 and C6 (pyrimidine ring) |
| ~140-125 | Aromatic Carbons (phenyl rings) |
| ~120-110 | C5 (pyrimidine ring, attached to Cl) |
Advanced NMR Techniques (e.g., DEPT, 2D NMR)
To further confirm the structure, advanced NMR techniques would be employed.
Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) would be used to distinguish between CH, CH₂, and CH₃ groups. For this molecule, DEPT-90 would show signals only for the CH carbons of the phenyl rings, while DEPT-135 would show positive signals for CH carbons and would not show signals for quaternary carbons (like C=O, C-Cl, and the ipso-carbons of the phenyl rings).
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be crucial for establishing connectivity.
COSY would show correlations between coupled protons, for example, within the phenyl rings.
HSQC would show correlations between protons and the carbons to which they are directly attached, allowing for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is a valuable technique for studying the electronic transitions within a molecule. The absorption of UV or visible light by this compound would be expected to correspond to the excitation of electrons from lower energy molecular orbitals (HOMO) to higher energy molecular orbitals (LUMO). The chromophores present in the molecule, namely the pyrimidinone ring and the two phenyl substituents, would dominate the UV-Vis spectrum.
The expected electronic transitions would be of the types π → π* and n → π. The pyrimidinone core, with its conjugated system of double bonds and non-bonding electrons on the nitrogen and oxygen atoms, would give rise to characteristic absorption bands. The phenyl groups attached to the pyrimidinone ring would also contribute significantly to the UV spectrum, likely resulting in intense absorption bands due to π → π transitions within the aromatic rings. The presence of the chloro substituent, an auxochrome, might cause a slight bathochromic (red) or hypsochromic (blue) shift of the absorption maxima (λmax) compared to the unsubstituted parent compound.
A hypothetical UV-Vis spectrum would likely show strong absorptions in the range of 200-400 nm. The specific λmax values would be dependent on the solvent used for the analysis due to solvent-solute interactions.
Table 1: Hypothetical UV-Vis Spectral Data for this compound
| Solvent | λmax (nm) | Type of Transition |
| Ethanol | Not Available | π → π |
| Methanol | Not Available | π → π |
| Acetonitrile | Not Available | n → π* |
Note: The data in this table is hypothetical and serves as an illustration of how experimental results would be presented. Actual experimental data is not currently available in the public domain.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing its mass-to-charge ratio (m/z) and its fragmentation pattern upon ionization.
For this compound (C₁₆H₁₁ClN₂O), the molecular weight can be calculated based on the atomic masses of its constituent elements. The presence of the chlorine atom, with its characteristic isotopic distribution (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), would result in a distinctive M+ and M+2 pattern in the mass spectrum, where the M+2 peak has about one-third the intensity of the molecular ion peak. This isotopic pattern is a key signature for the presence of a chlorine atom in the molecule.
Upon ionization in the mass spectrometer, the molecular ion would undergo fragmentation. The fragmentation pattern would provide valuable information about the compound's structure. Likely fragmentation pathways would involve the loss of small stable molecules or radicals. For instance, the cleavage of the phenyl groups, the loss of a chlorine radical, or the fragmentation of the pyrimidinone ring itself would be expected.
Table 2: Predicted Mass Spectrometry Data for this compound
| m/z Value | Interpretation |
| [M]+ | Molecular Ion |
| [M+2]+ | Isotopic peak due to ³⁷Cl |
| [M-Cl]+ | Loss of a chlorine radical |
| [M-C₆H₅]+ | Loss of a phenyl radical |
| [M-CO]+ | Loss of carbon monoxide |
Note: This table presents predicted fragmentation patterns. Actual experimental mass spectral data is not currently available in the public domain.
Computational Chemistry and Theoretical Investigations of 5 Chloro 2,6 Diphenyl 1h Pyrimidin 4 One
Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure
DFT is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is widely used in chemistry and materials science to predict molecular properties.
Optimization of Molecular Geometry and Conformational Analysis
This process involves finding the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy state. For a molecule like 5-chloro-2,6-diphenyl-1H-pyrimidin-4-one, this would involve determining the most stable orientation of the two phenyl rings relative to the central pyrimidine (B1678525) ring.
Calculation of Frontier Molecular Orbitals (HOMO-LUMO Energies and Gaps)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. Current time information in Edmonton, CA.researchgate.netnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for determining a molecule's chemical reactivity and stability. documentsdelivered.com A smaller gap generally implies higher reactivity.
Molecular Electrostatic Potential (MESP) Analysis
An MESP map illustrates the charge distribution within a molecule. nih.gov It is used to predict how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack. Red regions on an MESP map indicate areas of negative potential (electron-rich), while blue regions show positive potential (electron-poor).
Quantum Chemical Parameters and Reactivity Descriptors
These are a set of calculated values that help in quantifying the reactivity and stability of a molecule. documentsdelivered.comresearchgate.net
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the bonding and electronic structure within a molecule. nih.gov It examines charge transfer, hyperconjugative interactions, and the delocalization of electron density, offering insights into the stability arising from these interactions.
Topological Analyses (e.g., Electron Localization Function (ELF), Localized Orbital Locator (LOL), Non-Covalent Interaction (NCI), Quantum Theory of Atoms In Molecules (QTAIM), Reduced Density Gradient (RDG))
These advanced computational techniques provide a deeper understanding of chemical bonding and non-covalent interactions.
QTAIM defines atoms and bonds based on the topology of the electron density.
ELF and LOL provide information about electron localization, helping to distinguish between covalent bonds, lone pairs, and atomic cores.
NCI and RDG are used to visualize and characterize weak, non-covalent interactions, which are crucial for understanding crystal packing and molecular recognition. bohrium.com
Should research on the computational chemistry of this compound become publicly available, a detailed article as requested could be produced.
Global and Local Reactivity Parameters (e.g., Fukui Functions, Dipole Moments)
Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. A higher value of hardness indicates greater stability.
Electronic Chemical Potential (μ): This parameter indicates the escaping tendency of electrons from an equilibrium system.
Global Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons.
These parameters are typically calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Local Reactivity Descriptors , such as Fukui functions, are crucial for identifying the reactivity of specific sites within the molecule. The Fukui function, f(r), indicates the change in electron density at a particular point in the molecule when the total number of electrons is changed.
f+(r): This function corresponds to the reactivity towards a nucleophilic attack (attack by an electron donor) and identifies the most electrophilic sites in the molecule.
f-(r): This function relates to the reactivity towards an electrophilic attack (attack by an electron acceptor) and points to the most nucleophilic sites.
f0(r): This descriptor is used to predict sites for radical attack.
For this compound, one would expect the nitrogen and oxygen atoms to be potential sites for electrophilic attack, while the carbon atoms, particularly those adjacent to electronegative atoms, might be susceptible to nucleophilic attack.
Illustrative Data Table for Global and Local Reactivity Parameters
Disclaimer: The following table contains hypothetical data for illustrative purposes, as specific experimental or computational results for this compound are not available in the cited literature.
| Parameter | Hypothetical Value | Description |
| Global Descriptors | ||
| HOMO Energy | -6.5 eV | Energy of the Highest Occupied Molecular Orbital |
| LUMO Energy | -1.8 eV | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 4.7 eV | Difference between LUMO and HOMO energies |
| Chemical Hardness (η) | 2.35 eV | Resistance to change in electron distribution |
| Electronic Chemical Potential (μ) | -4.15 eV | Escaping tendency of electrons |
| Global Electrophilicity (ω) | 3.67 eV | Ability to accept electrons |
| Dipole Moment | 3.2 D | Measure of the overall polarity of the molecule |
| Local Descriptors (Fukui Functions - Illustrative) | ||
| f+ (Electrophilic Site) | C4-carbon | Most likely site for nucleophilic attack |
| f- (Nucleophilic Site) | N1-nitrogen | Most likely site for electrophilic attack |
Molecular Docking Simulations and Theoretical Binding Affinity Predictions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or nucleic acid.
Ligand-Protein Interaction Profiling: Methodological Aspects
The process of ligand-protein interaction profiling involves several key steps. Initially, the three-dimensional structures of both the ligand (this compound) and the target protein are obtained or modeled. The ligand's structure can be optimized using quantum chemical methods.
The docking process itself involves an algorithm that samples a large number of possible conformations and orientations of the ligand within the binding site of the protein. A scoring function is then used to estimate the binding affinity for each pose and to rank them.
The output of a docking simulation provides a detailed view of the ligand-protein interactions, which can include:
Hydrogen Bonds: These are crucial for the specificity of binding. The pyrimidinone core of the title compound, with its nitrogen and oxygen atoms, is a likely participant in hydrogen bonding.
Hydrophobic Interactions: The two phenyl rings on the pyrimidinone structure would be expected to form hydrophobic interactions with nonpolar residues in the protein's binding pocket.
Pi-stacking and Cation-pi Interactions: The aromatic phenyl rings can engage in pi-stacking with aromatic amino acid residues or cation-pi interactions with positively charged residues.
Theoretical Approaches to Binding Energy Estimation and Ligand Efficiency
While docking scores provide a rapid assessment of binding affinity, more rigorous methods are often employed for a more accurate estimation of the binding free energy (ΔG_bind). A more negative ΔG_bind indicates a stronger and more stable interaction.
Common methods for binding energy estimation include:
Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA): These methods combine molecular mechanics energy calculations with continuum solvation models to estimate the free energy of binding from a set of molecular dynamics simulation snapshots. The binding free energy is calculated by considering the changes in molecular mechanical energy, solvation free energy, and conformational entropy upon complex formation.
Free Energy Perturbation (FEP) and Thermodynamic Integration (TI): These are more computationally intensive but generally more accurate methods. They calculate the relative binding free energy between two ligands by simulating a non-physical, or "alchemical," transformation of one ligand into the other within the protein's binding site and in solution.
Ligand efficiency (LE) is a metric used in drug design to evaluate how effectively a compound binds to its target, considering its size. It is often calculated as the binding energy per heavy (non-hydrogen) atom. This helps in optimizing lead compounds by maximizing binding affinity while minimizing molecular size, which can improve pharmacokinetic properties.
Illustrative Data Table for Theoretical Binding Affinity
Disclaimer: The following table presents hypothetical molecular docking and binding energy data for illustrative purposes against a generic protein kinase target. This is not based on published data for this compound.
| Parameter | Hypothetical Value | Description |
| Molecular Docking | ||
| Target Protein | Cyclin-Dependent Kinase 2 (CDK2) | A common target in cancer drug discovery |
| Docking Score | -8.5 kcal/mol | Estimated binding affinity from the docking program |
| Key Interactions | Hydrogen bond with LEU83; Pi-stacking with PHE80 | Predicted specific interactions within the binding site |
| Binding Free Energy Estimation | ||
| Method | MM/GBSA | Method used for binding free energy calculation |
| ΔG_bind | -45.5 kcal/mol | Calculated binding free energy |
| Ligand Efficiency | ||
| Ligand Efficiency (LE) | 0.39 kcal/mol per heavy atom | Efficiency of binding relative to the size of the molecule |
Structure Activity Relationship Sar Principles and Methodological Approaches for 5 Chloro 2,6 Diphenyl 1h Pyrimidin 4 One and Its Analogs
Impact of Substituents on Pyrimidinone Core Activity
The biological activity of pyrimidinone derivatives is significantly influenced by the nature and position of various substituents on the core ring structure. A systematic exploration of these substitutions provides a framework for understanding and predicting the molecule's interaction with biological targets.
Role of Halogen Substitution (e.g., Chlorine at C5) in Modulating Activity
Halogen atoms, particularly chlorine, are frequently incorporated into drug candidates to modulate their physicochemical properties and biological activity. The introduction of a chlorine atom at the C5 position of the pyrimidinone ring can have several profound effects.
The 5-chloro-4-((substituted phenyl)amino)pyrimidine structure, for instance, is a key component in the design of anaplastic lymphoma kinase (ALK) inhibitors and has been integrated into the cap moiety of histone deacetylase (HDAC) inhibitors to create strong hydrophobic interactions with residues at the active site's opening nih.gov. In a series of HDAC inhibitors, the presence of this chloro-pyrimidine fragment was a foundational element for activity, with further SAR analysis revealing that small substituents on the associated phenyl ring were beneficial for inhibitory potency nih.gov.
Similarly, a series of 5-chlorine-2-amino-pyrimidine derivatives were designed and synthesized as potent Polo-like kinase 4 (PLK4) inhibitors. Several of these compounds demonstrated significant anti-proliferative activity against breast cancer cells, underscoring the productive role of the chlorine substituent in achieving high potency rsc.org.
Generally, halogenation can enhance biological activity by:
Increasing Lipophilicity: This can improve membrane permeability and hydrophobic interactions with the target protein. Studies on other molecular scaffolds have shown that introducing halogens generally increases the hydrophobicity of molecules nih.gov.
Altering Electronic Properties: The electron-withdrawing nature of chlorine can modify the electronic distribution within the pyrimidinone ring, potentially influencing hydrogen bonding capabilities and p-p stacking interactions.
Acting as a Blocking Group: A halogen can prevent metabolic degradation at that position, thereby increasing the compound's bioavailability and duration of action.
Influence of Phenyl Groups at C2 and C6 Positions on Molecular Recognition
The presence of phenyl groups at the C2 and C6 positions of the pyrimidinone ring is a defining feature of the parent compound. These bulky, aromatic substituents play a critical role in molecular recognition and binding affinity.
The orientation and substitution pattern of these phenyl rings can dictate the compound's ability to fit into the binding site of a target protein. For other heterocyclic scaffolds, such as 4(5)-aryl-2-amino-1H-imidazoles, the substitution pattern of the aryl group was found to have a major effect on biological activity nih.gov. Similarly, for a series of pyrazolo[1,5-a]pyrimidin-7(4H)-one antitubercular agents, an aromatic ring at specific positions was confirmed to be necessary for activity acs.org.
These phenyl groups can engage in several types of interactions:
Hydrophobic Interactions: The non-polar surface of the phenyl rings can interact favorably with hydrophobic pockets within the target protein.
π-π Stacking: The aromatic rings can stack with the side chains of aromatic amino acids like phenylalanine, tyrosine, or tryptophan in the protein.
Cation-π Interactions: The electron-rich face of the phenyl ring can interact with positively charged residues such as lysine or arginine.
Modifications to these phenyl rings, such as the addition of various substituents (e.g., hydroxyl, methoxy, or other halogen groups), can further refine the binding affinity and selectivity by providing additional points of interaction or by altering the rings' electronic properties.
Significance of the Pyrimidinone Moiety (1H-pyrimidin-4-one) in Scaffolding
The 1H-pyrimidin-4-one core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework capable of binding to multiple, diverse biological targets. Its significance lies in its ability to present substituents in a well-defined three-dimensional orientation and its inherent hydrogen bonding capabilities.
The pyrimidine (B1678525) ring is a bioisostere of purine, and its derivatives are known to interact with a wide range of biological targets, particularly kinases, by mimicking the adenine (B156593) moiety of ATP. nih.gov The pyrimidinone core typically features hydrogen bond donors (the N-H group) and acceptors (the carbonyl oxygen and ring nitrogens), which can form crucial interactions with the hinge region of kinase active sites, a common binding motif for ATP-competitive inhibitors. nih.govnih.gov
The structural rigidity of the fused ring system provides a stable platform for the attached functional groups, reducing the entropic penalty upon binding to a target. The versatility of pyrimidine chemistry allows for the synthesis of large libraries of derivatives with diverse substitutions, facilitating the exploration of SAR. rsc.org This makes the pyrimidinone scaffold an excellent starting point for the development of inhibitors for various enzymes and receptors. nih.govbohrium.com
Computational Methods in SAR Elucidation
Computational chemistry provides powerful tools for understanding and predicting the SAR of pyrimidinone derivatives, accelerating the drug discovery process. These methods allow for the analysis of large datasets and the generation of predictive models to guide the synthesis of more potent and selective compounds.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyrimidinone Systems
QSAR is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For pyrimidinone systems, QSAR models can predict the activity of novel analogs before they are synthesized, saving time and resources.
A typical QSAR study involves several steps:
Data Set Collection: A series of pyrimidinone analogs with experimentally determined biological activities (e.g., IC₅₀ or EC₅₀ values) is compiled.
Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic, steric, hydrophobic, and topological parameters.
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are used to build a mathematical equation that correlates the descriptors with the biological activity. tandfonline.com
Model Validation: The predictive power of the QSAR model is rigorously tested using statistical metrics like the squared correlation coefficient (R²), cross-validation coefficient (Q²), and external validation with a test set of compounds. tandfonline.comresearchpublish.com
QSAR studies on various pyrimidine derivatives have successfully identified key structural features responsible for their activity against targets like VEGFR-2, JAK3, and HCV NS5B polymerase. nih.govtandfonline.comresearchpublish.com For example, a QSAR study on furopyrimidine and thienopyrimidine derivatives as VEGFR-2 inhibitors found that a non-linear neural network model could effectively predict the pharmacological activity of similar compounds. nih.gov
Table 1: Common Descriptors Used in QSAR Studies of Pyrimidine Analogs This table is a representative example based on typical QSAR studies.
| Descriptor Type | Example Descriptors | Property Represented |
|---|---|---|
| Electronic | Dipole Moment, Partial Charges | Distribution of electrons in the molecule |
| Steric | Molecular Volume, Surface Area | Size and shape of the molecule |
| Hydrophobic | LogP | Lipophilicity and water solubility |
| Topological | Connectivity Indices | Atom connectivity and branching |
| Quantum Chemical | HOMO/LUMO Energies | Reactivity and electronic transitions |
Pharmacophore Modeling for Pyrimidinone Derivatives
Pharmacophore modeling is another key computational method used to understand the SAR of pyrimidinone derivatives. A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target. preprints.org These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups. researchgate.net
The process involves:
Model Generation: A pharmacophore model can be generated either based on the structure of a known ligand-protein complex (structure-based) or by aligning a set of active molecules and extracting common features (ligand-based). preprints.org
Model Validation: The model is validated by its ability to distinguish between active and inactive compounds from a database. nih.gov
Virtual Screening: The validated pharmacophore model is then used as a 3D query to search large chemical databases for novel compounds that match the pharmacophoric features, potentially identifying new scaffolds.
For pyrimidine-based compounds, pharmacophore models have been successfully developed to identify inhibitors for targets such as phosphodiesterase 4B (PDE4B) and thymidylate synthase. nih.govnih.gov A five-point pharmacophore model for 2-phenylpyrimidine analogues as PDE4B inhibitors, combined with 3D-QSAR, yielded a statistically significant model with high predictive power. nih.gov Such models provide crucial insights into the key interaction points between the pyrimidinone scaffold and its target, guiding the design of new derivatives with improved affinity and selectivity.
Table 2: Example Pharmacophore Features for a Hypothetical Pyrimidinone Kinase Inhibitor This table is a representative example based on typical pharmacophore models for kinase inhibitors.
| Feature | Corresponding Moiety on Pyrimidinone | Potential Interaction with Target |
|---|---|---|
| Hydrogen Bond Donor | N1-H of the pyrimidinone ring | Hinge region backbone amide |
| Hydrogen Bond Acceptor | C4-Carbonyl oxygen | Hinge region backbone N-H |
| Hydrogen Bond Acceptor | N3 of the pyrimidinone ring | Hinge region backbone N-H |
| Aromatic Ring | C2-Phenyl group | π-π stacking with Phe/Tyr/Trp |
| Hydrophobic Feature | C6-Phenyl group | Hydrophobic pocket |
| Hydrophobic Feature | C5-Chloro group | Hydrophobic pocket |
Mechanistic Insights and Biological Target Interactions of Pyrimidinone Derivatives
Modulation of Enzyme Activity by Pyrimidinone Scaffolds
Pyrimidinone-based compounds have emerged as versatile scaffolds in medicinal chemistry, largely due to their ability to effectively modulate the activity of various enzymes, particularly kinases. Their structural features allow for specific and potent interactions within the active sites of these enzymes.
Role as Kinase Hinge-Binding Motifs
A predominant mechanism by which pyrimidinone derivatives exert their inhibitory effects on kinases is by acting as hinge-binding motifs. The hinge region of a kinase is a flexible loop that connects the N-terminal and C-terminal lobes of the catalytic domain and is crucial for the binding of ATP. nih.gov By mimicking the hydrogen-bonding pattern of the adenine (B156593) moiety of ATP, pyrimidinone-based inhibitors can occupy the ATP-binding pocket and prevent the kinase from carrying out its phosphorylation function. pcom.edu
The pyrimidine (B1678525) core is a well-established hinge-binding motif found in numerous FDA-approved kinase inhibitors. nih.gov This scaffold typically forms one to three hydrogen bonds with the backbone amide and carbonyl groups of the hinge residues. nih.gov For instance, in pyridopyrimidinone derivatives, the 2-aminopyrimidine (B69317) portion has been observed to form two crucial hydrogen bonds with the hinge residue Met149 in c-Jun N-Terminal Kinase (JNK). The strategic placement of substituents on the pyrimidinone core can further enhance these interactions and improve selectivity. Modifications at the 5-position of the pyrimidine ring, for example, are situated near the gatekeeper residue of the binding pocket, and alterations at this position can significantly improve kinome-wide selectivity. nih.gov
The following table summarizes key interactions of pyrimidinone derivatives with the kinase hinge region, as identified in various studies.
| Derivative Class | Target Kinase | Key Hinge-Binding Interactions | Reference |
| Pyridopyrimidinones | JNK3 | 2-aminopyrimidine forms two H-bonds with Met149. | |
| Aminopyrimidines | Various | Modifications at the 5-position influence interaction with the gatekeeper residue. | nih.gov |
| General Kinase Inhibitors | Various | Mimics ATP's adenine to form 1-3 hydrogen bonds with the hinge backbone. | pcom.edunih.gov |
Mechanisms of Inhibition (e.g., Covalent vs. Reversible Inhibition)
The interaction between a pyrimidinone derivative and its target enzyme can be either reversible or covalent. The nature of this interaction significantly influences the inhibitor's pharmacological profile.
Reversible inhibition involves non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. These inhibitors bind to the target and subsequently dissociate, with their potency often described by an inhibition constant (Ki). The majority of pyrimidinone-based kinase inhibitors that act as ATP competitors fall into this category.
Covalent inhibition , on the other hand, involves the formation of a stable, covalent bond between the inhibitor and a reactive amino acid residue within the target protein, often a cysteine or serine. This can be either irreversible or reversible.
Irreversible covalent inhibitors permanently inactivate the target enzyme. While this can lead to a prolonged duration of action, there is a risk of off-target reactivity and potential toxicity.
Reversible covalent inhibitors form a covalent bond that can be broken, allowing for the potential recovery of enzyme activity. This approach combines the high potency and long duration of action of covalent inhibition with a potentially improved safety profile. The electrophilicity of the "warhead" on the inhibitor and the nucleophilicity of the targeted amino acid residue are key determinants of this interaction.
For a compound like 5-chloro-2,6-diphenyl-1H-pyrimidin-4-one, the presence of the chloro group at the C5 position is significant. The electron-withdrawing nature of the chlorine atom increases the electrophilicity of the pyrimidine ring, which could enhance its reactivity towards nucleophilic residues like cysteine thiols in target proteins. This suggests a potential for covalent interaction, although specific experimental validation is required.
The table below outlines the characteristics of different inhibition mechanisms.
| Inhibition Type | Bond Type | Key Characteristics | Potential for Pyrimidinones (B12756618) |
| Reversible Non-Covalent | Non-covalent (H-bonds, hydrophobic) | Equilibrium between bound and unbound states; characterized by Ki. | Common for ATP-competitive kinase inhibitors. |
| Irreversible Covalent | Covalent | Permanent inactivation of the target; prolonged effect but potential for off-target toxicity. | Possible with suitably reactive warheads. |
| Reversible Covalent | Covalent | Forms a breakable covalent bond; combines potency with a potentially better safety profile. | An emerging strategy; the electrophilic nature of some substituted pyrimidinones suggests this possibility. |
Interaction with Biological Macromolecules: Theoretical Frameworks
Computational methods are indispensable tools for elucidating the interactions between small molecules like this compound and their biological targets. These theoretical frameworks provide insights that are often difficult to obtain through experimental methods alone.
Molecular Dynamics Simulations of Ligand-Receptor Complexes
Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. For ligand-receptor complexes, MD simulations can provide detailed insights into the stability of the binding, the conformational changes that occur upon binding, and the specific interactions that stabilize the complex.
In the context of pyrimidinone derivatives, MD simulations have been used to:
Assess the stability of the ligand within the active site of a receptor.
Analyze the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) to understand the flexibility of the protein and ligand.
Identify key amino acid residues involved in the interaction through hydrogen bonding and hydrophobic contacts.
Calculate the binding free energy to predict the affinity of a ligand for its target.
For example, MD simulations of 7H-pyrrolo[2,3-d]pyrimidine derivatives bound to p21-activated kinase 4 (PAK4) revealed strong interactions with the hinge region and surrounding residues. Similarly, simulations of diaryl pyrimidine derivatives with the hACE2-S complex were used to identify potent inhibitors of the viral entry process. These studies highlight the utility of MD simulations in rationalizing structure-activity relationships and guiding the design of more potent inhibitors.
Computational Proteome Reactivity Predictions
Predicting the full spectrum of protein targets for a given compound across the entire proteome is a significant challenge in drug discovery. Computational and experimental-computational hybrid methods are being developed to address this.
One prominent approach is chemoproteomics , which utilizes affinity-based probes to capture and identify protein targets from complex biological samples like cell lysates. In this method, a broad-spectrum inhibitor or a derivative of the compound of interest is immobilized on a solid support (like beads) and used as "bait" to pull down its binding partners. The captured proteins are then identified using mass spectrometry.
This technique has been successfully applied to pyrido[2,3-d]pyrimidine (B1209978) kinase inhibitors. By using an immobilized ligand, researchers were able to identify over 30 human protein kinases that interact with this class of compounds, revealing unexpected targets and providing insights into their broader therapeutic potential and potential off-target effects. The development of advanced affinity matrices, such as "Kinobeads," has further extended the coverage of these methods to include important enzyme families like PI3Ks and PIKKs.
While purely computational prediction of a compound's entire proteome reactivity from its structure is still an emerging field, these chemoproteomic approaches, which combine experimental screening with large-scale data analysis, represent the current state-of-the-art for what can be considered computational proteome reactivity prediction in a functional sense.
Future Directions and Research Opportunities in the Study of 5 Chloro 2,6 Diphenyl 1h Pyrimidin 4 One
Exploration of Novel Synthetic Pathways for Enhanced Structural Diversification
The creation of new and effective methods for synthesis is essential to broaden the range of chemicals based on the 5-chloro-2,6-diphenyl-1H-pyrimidin-4-one structure. Existing synthesis methods, though successful, may be constrained by the variety of materials they can work with, the conditions they require, or their ability to add different functional groups. Future studies are likely to concentrate on a number of important areas:
Multicomponent Reactions (MCRs): The design of new MCRs that build the pyrimidinone framework in a single reaction would greatly simplify the creation of complex derivatives. acs.org This method improves efficiency by decreasing the number of purification stages and the volume of waste produced. acs.org
Catalytic Innovations: The use of novel catalysts, such as FeF3, can provide environmentally friendly pathways for pyrimidine (B1678525) synthesis, like the Biginelli reaction. acs.org
Structural Isomers: The synthesis and exploration of various structural isomers of pyrimidines, such as pyrazolo[1,5-a]pyrimidines, can lead to compounds with different chemical and biological activities, expanding their utility in designing new therapeutic agents. nih.gov The specific arrangement of atoms in these isomers can result in different interactions with biological targets. nih.gov
Strategic Substitutions: The choice of starting materials, like different β-dicarbonyl compounds, is critical as it directly affects the substitution pattern on the pyrimidine ring. nih.gov This allows for precise adjustments to the electronic and steric properties of the final compounds, which is important for optimizing their biological effects. nih.gov
The capacity to readily produce a broad spectrum of derivatives is vital for defining thorough structure-activity relationships (SAR) and for refining the characteristics of these compounds for particular uses. nih.gov
Advanced Computational Modeling for Predictive Design and Optimization
In contemporary drug discovery and materials science, computational chemistry has emerged as a crucial instrument. For this compound, sophisticated computational modeling will be instrumental in expediting the design and refinement of new derivatives with desired traits.
Molecular Dynamics (MD) Simulations: MD simulations offer detailed information on structural changes at the atomic level and are widely used to study protein molecules. nih.gov These simulations can be used to understand the stability and interactions of pyrimidinone complexes in their environment. nih.gov
Predictive Modeling: Computational studies can be used to evaluate the potential of pyrimidinone derivatives for drug development by predicting their ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.gov
Quantum-Level Insights: A description of sequence effects at a quantum level can demonstrate factors like the increased rate of spontaneous mutations in specific DNA contexts. aip.org
Free Energy Landscapes: The use of enhanced sampling techniques in simulations can help in exploring the conformational landscape of DNA with pyrimidine-pyrimidone photoproducts, which is crucial due to the high flexibility of the lesion. aip.org
These computational methods facilitate a more logical and focused approach to designing pyrimidinone derivatives, shifting from conventional trial-and-error strategies.
Deepening Mechanistic Understanding of Pyrimidinone Interactions at a Molecular Level
A comprehensive grasp of how this compound and its derivatives engage with their biological targets is essential for creating effective therapeutic agents. Forthcoming research in this domain will concentrate on:
Interaction Mechanisms: To better understand the interaction mechanisms between inhibitors and their targets, the binding free energy can be broken down into inhibitor-residue pairs. nih.gov This provides more detailed insight into the specific interactions. nih.gov
Hydrogen Bond Analysis: The analysis of hydrogen bond interactions is crucial, as they can significantly contribute to substrate binding. nih.gov For instance, stable hydrogen bonds between an inhibitor and specific residues can make the ligand bind more strongly to the protein. nih.gov
General Reaction Mechanisms: The general mechanism for reactions like double bond formation or reduction in pyrimidines often involves a hydride transfer to or from a specific position on the pyrimidine ring, with protonation or deprotonation occurring at another carbon. umich.edu
Enzymatic Processes: The mechanism of pyrimidine methylation typically involves several steps, including the nucleophilic addition of an enzyme's active site to the pyrimidine ring, followed by a methyl transfer. umich.edu
A more profound mechanistic comprehension will not only aid in the refinement of current compounds but also in pinpointing new therapeutic uses and possible unintended effects.
Integration of Experimental and Theoretical Approaches for Comprehensive Characterization
The collaboration between experimental and theoretical methods offers a potent framework for the detailed characterization of molecular systems. For this compound, a combined strategy will be vital for a complete understanding of its structure-property connections.
The integration of experimental techniques with computational approaches, such as combining mass spectrometry and computation, is crucial for a mechanistic understanding of catalysis. acs.org This synergy allows for the validation of computational models with experimental data, leading to a more robust and iterative design-synthesize-test-analyze cycle. For instance, in the study of pyridopyrimidine inhibitors, the design strategy was informed by a previously determined crystal structure, which suggested vectors for physicochemical optimization. nih.gov This allowed for the retention or even improvement of target inhibition. nih.gov
Furthermore, computational techniques provide valuable insights into the molecular interactions of complexes, which can guide future drug design efforts. nih.gov The use of multidimensional-NMR is a useful approach for understanding the molecular basis of enzyme reactivity, and further research in this area is needed to complete these projects. umich.edu By fully elucidating the effect of ligands on the enzyme in different states, this technique should provide a detailed understanding of how residues interact within the enzyme. umich.edu
Challenges and Perspectives in Pyrimidinone Research
Despite a promising future, the field of pyrimidinone research still faces several hurdles.
A significant challenge in the development of new antibiotics is predicting the physicochemical properties that allow small molecules to penetrate Gram-negative bacterial membranes. nih.gov The optimization of these properties is a key focus. Furthermore, understanding the sequence dependence of DNA photoproducts, such as pyrimidine-pyrimidone lesions, presents a pitfall for simulations, as the conformational landscape can be complex and influenced by flanking sequences. aip.org
From a synthetic perspective, while various methods exist for creating pyrimidine derivatives, the choice of reagents and reaction conditions is critical as it influences the substitution patterns and isomeric outcomes. nih.gov The development of more efficient and selective synthetic routes remains an ongoing effort.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
